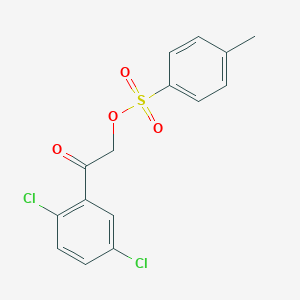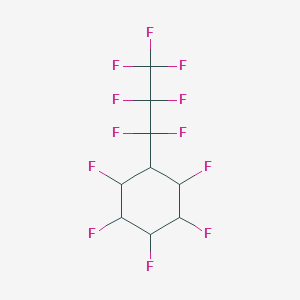
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is a fluorinated cycloalkane with the molecular formula C₉H₆F₁₂ and a molecular weight of 342.125 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- typically involves the fluorination of cyclohexane derivatives. The process may include the use of fluorinating agents such as elemental fluorine (F₂) or fluorinating reagents like cobalt trifluoride (CoF₃) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar fluorination techniques, optimized for yield and purity, and conducted in specialized reactors to handle the highly reactive fluorine gas.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in polar solvents.
Oxidation: Strong oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially fluorinated cyclohexane derivatives, while oxidation could produce cyclohexanone derivatives.
Scientific Research Applications
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action for Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is not well-documented. its effects are likely related to the high electronegativity of fluorine atoms, which can influence molecular interactions and reactivity. The compound may interact with molecular targets through electrostatic interactions and hydrophobic effects , affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,2,3,4,5-pentafluoro-6-ethyl-
- Cyclohexane, 1,2,3,4,5-pentafluoro-6-methyl-
- Cyclohexane, 1,2,3,4,5-pentafluoro-6-propyl-
Uniqueness
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties compared to other similar fluorinated cyclohexanes. This uniqueness can be leveraged in applications requiring specific fluorinated characteristics, such as high chemical resistance and thermal stability .
Properties
CAS No. |
918409-18-4 |
|---|---|
Molecular Formula |
C9H6F12 |
Molecular Weight |
342.12 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane |
InChI |
InChI=1S/C9H6F12/c10-2-1(3(11)5(13)6(14)4(2)12)7(15,16)8(17,18)9(19,20)21/h1-6H |
InChI Key |
KQGKYRDVEJQMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1F)F)F)F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
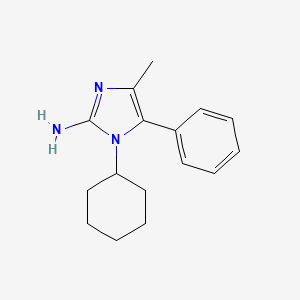
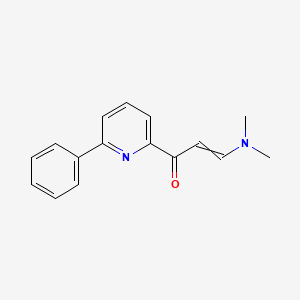
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

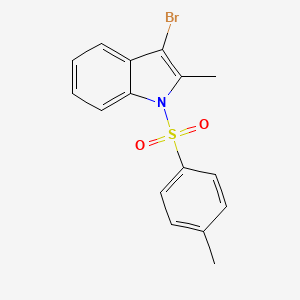
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
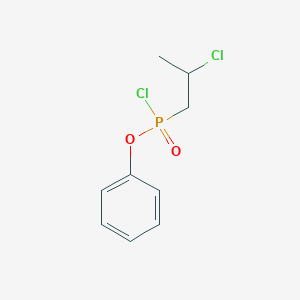
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
